molecular formula C16H9N3O3 B2502083 4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide CAS No. 780805-97-2

4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

Cat. No.: B2502083
CAS No.: 780805-97-2
M. Wt: 291.266
InChI Key: ISLVTRSKHUCDSE-UHFFFAOYSA-N
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Description

4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides It features a cyano group, a benzamide moiety, and an isoindole ring

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 4-cyano-N-(1,3-dioxoisoindolin-4-yl)benzamide may also interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-cyano-N-(1,3-dioxoisoindolin-4-yl)benzamide may also exhibit a broad spectrum of biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that 4-cyano-N-(1,3-dioxoisoindolin-4-yl)benzamide may affect multiple biochemical pathways.

Result of Action

It is known that indole derivatives exhibit a broad spectrum of biological activities , suggesting that 4-cyano-N-(1,3-dioxoisoindolin-4-yl)benzamide may also have diverse molecular and cellular effects.

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors . This suggests that environmental factors may also influence the action of 4-cyano-N-(1,3-dioxoisoindolin-4-yl)benzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide typically involves the following steps:

    Formation of the Isoindole Ring: The isoindole ring can be synthesized through the cyclization of phthalic anhydride with an appropriate amine.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Benzamide Moiety: The final step involves the coupling of the isoindole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or potassium cyanide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the cyano or benzamide moieties.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide exhibit significant anticancer properties. For instance, isoindole-imide derivatives have been shown to modulate cytokine production, which is critical in cancer progression and immune response. These compounds can potentially treat various cancers including melanoma, breast cancer, and solid tumors by inhibiting tumor necrosis factor (TNF) and interleukin-1 (IL-1) production .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. The modulation of TNF and IL-10 levels suggests its utility in treating inflammatory diseases. This is particularly relevant for conditions where excessive cytokine production leads to tissue damage and chronic inflammation .

Mechanistic Insights

The mechanism of action for this compound likely involves interactions with specific receptors or enzymes that regulate inflammatory and immune responses. In silico studies could provide insights into its binding affinities and interactions with target proteins, enhancing the understanding of its pharmacodynamics .

In Vitro Studies

In vitro studies have demonstrated the ability of related compounds to inhibit the growth of cancer cell lines. For example, compounds derived from isoindole structures have been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Animal Models

Preclinical studies using animal models are essential to evaluate the therapeutic efficacy and safety profile of this compound. These studies can help establish dosage regimens and assess potential side effects before human clinical trials.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide: Lacks the cyano group, which may affect its reactivity and biological activity.

    4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide: Similar structure but with a different position of the isoindole ring, potentially leading to different properties.

Uniqueness

4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is unique due to the presence of both the cyano group and the isoindole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound is characterized by its unique isoindole structure, which contributes to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H12_{12}N4_{4}O3_{3}, with a molecular weight of approximately 304.29 g/mol. The structure features a cyano group and a dioxo isoindole moiety, which are critical for its biological activity.

Research indicates that this compound exhibits multiple biological activities:

  • Inhibition of Protein Degradation : The compound has been identified as a modulator of the cereblon E3 ubiquitin ligase complex. This interaction can lead to the targeted degradation of specific proteins involved in cancer progression, particularly in multiple myeloma .
  • Anti-inflammatory Properties : Isoindole derivatives have been shown to modulate cytokine production. Specifically, they can inhibit TNF-alpha and IL-1 beta production while stimulating IL-10 production, making them potential candidates for treating inflammatory diseases .
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures have demonstrated efficacy against various cancer types by inducing apoptosis in tumor cells and inhibiting cell proliferation .

Study 1: Antitumor Efficacy

In a study examining the effects of isoindole derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in breast and lung cancer cell lines at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Study 2: Inhibition of Cytokine Production

A study focused on the anti-inflammatory effects of this compound revealed that it effectively reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by up to 70% at a concentration of 25 µM. This suggests a potential application in treating inflammatory conditions such as rheumatoid arthritis.

Table 1: Biological Activity Summary

Activity TypeEffectConcentration Range
Antitumor ActivityInduction of apoptosis10 µM - 50 µM
Cytokine InhibitionReduction in TNF-alpha levels25 µM
Anti-inflammatoryStimulation of IL-10 production25 µM

Table 2: Comparison with Related Compounds

Compound NameMolecular WeightMain Activity
Thalidomide258.27 g/molImmunomodulatory
Lenalidomide357.43 g/molAntitumor
This compound304.29 g/molAntitumor & Anti-inflammatory

Properties

IUPAC Name

4-cyano-N-(1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3/c17-8-9-4-6-10(7-5-9)14(20)18-12-3-1-2-11-13(12)16(22)19-15(11)21/h1-7H,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLVTRSKHUCDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)C#N)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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